

A Technical Guide to the Primary Structure of Arachin A and Arachin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

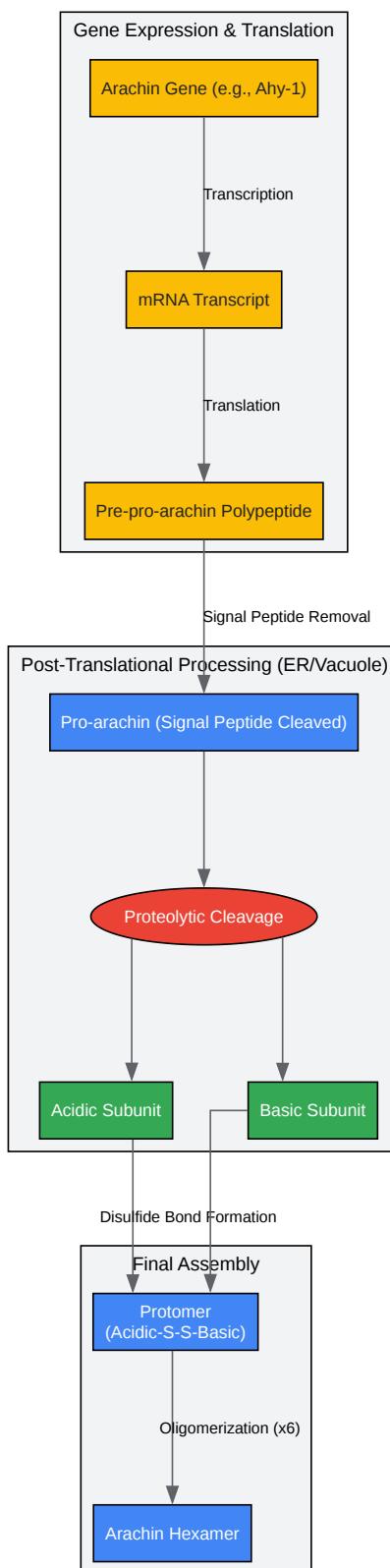
Compound Name: Arachin

Cat. No.: B1170595

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the primary structure of **arachin**, the major storage protein in peanuts (*Arachis hypogaea*). It focuses on the composition of its two main polymorphic forms, **arachin** A and **arachin** B, detailing their subunit structure, known primary sequences, and the experimental methodologies used for their characterization.


Introduction to Arachin

Arachin is a legumin-type globulin, specifically classified as an 11S globulin, which constitutes approximately 63% of the total protein in peanut seeds.^[1] It exists as a large, complex hexamer. The overall **arachin** fraction is comprised of two polymorphic forms, **Arachin** A and **Arachin** B, which differ in their subunit composition.^[2] These subunits are not encoded by individual genes but are derived from the post-translational proteolytic processing of a large precursor protein.^{[3][4]} This processing yields acidic and basic polypeptide chains, which remain linked by disulfide bonds and assemble into the final hexameric structure.^{[4][5]}

Post-Translational Processing of the Arachin Precursor

Arachin subunits originate from a single large polypeptide precursor, often referred to as **pro-arachin**. This precursor undergoes several processing steps, including the cleavage of a signal peptide and subsequent proteolytic cleavage into an acidic and a basic domain. This process is

characteristic of 11S seed storage proteins.^[3] The resulting acidic and basic chains associate, linked by a disulfide bridge, to form a protomer. Six of these protomers then assemble to form the final hexameric **arachin** protein.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **arachin** synthesis and post-translational processing.

Subunit Composition and Primary Sequence Data

Arachin A and **Arachin B** are large, complex proteins with molecular weights around 330,000 Da.^[2] They are distinguished by the presence or absence of specific subunits. Early research identified four types of peptide chains designated alpha (α), beta (β), gamma (γ), and delta (δ).^[2] More recent analysis using SDS-PAGE has classified these into acidic and basic subunits based on their electrophoretic mobility.^{[1][6]}

The proposed structures are:

- **Arachin A:** 4 α , 4 β , 2 γ , 2 δ
- **Arachin B:** 8 β , 2 γ , 2 δ

Here, the α and β chains are acidic subunits (~35 kDa), while the γ and δ chains are basic subunits (~10 kDa).^[2]

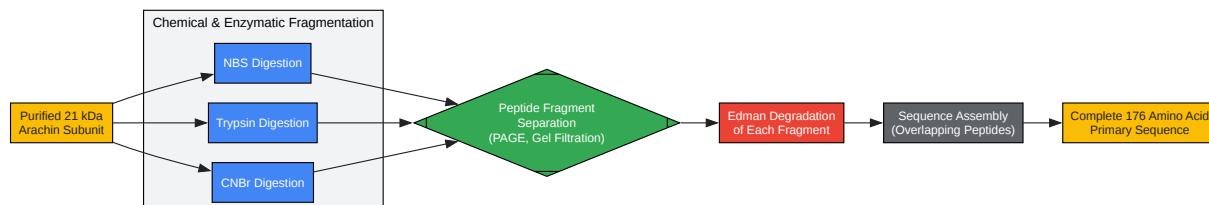
The molecular weights of **arachin** subunits show some variation across different peanut cultivars and analytical methods. The table below summarizes reported quantitative data.

Subunit Class	Designation	Reported Molecular Weight (kDa)	N-Terminal Residue(s)	Notes
Acidic	α chain	~35	Glycine	Present only in Arachin A.[2]
Acidic	β chain	~35	Glycine	Present in both Arachin A and B. [2]
Acidic	-	47.5, 45.1, 42.6 (Class A Pattern)	Not Reported	Characterized by SDS-PAGE.[6]
Acidic	-	47.5, 45.1, 41.2 (Class B Pattern)	Not Reported	Characterized by SDS-PAGE.[6]
Basic	γ and δ chains	~10	Isoleucine, Glutamic Acid	Present in both Arachin A and B. [2]
Basic	-	21.4	Not Reported	Common basic subunit in Class A and B patterns. [6]
Basic	-	21 (176 residues)	See Sequence Below	Full primary sequence determined.[7][8]

The most comprehensively characterized **arachin** subunit is a basic protein with a molecular weight of approximately 21 kDa, consisting of 176 amino acids.[7] Its complete primary sequence was determined via chemical sequencing and is available in the UniProt database under accession number P20780.[7][8][9]

Sequence (UniProt: P20780):

Experimental Protocols


The determination of the primary structure of **arachin** subunits has involved classical protein chemistry techniques.

Arachin is typically isolated from defatted peanut meal. A common initial step is solubilization in a high salt buffer (e.g., 10% NaCl).[10]

- Precipitation: The **arachin** fraction is precipitated from the salt extract by adding ammonium sulfate to 20% saturation.[10]
- Chromatography: Further purification can be achieved using methods like DEAE-cellulose chromatography to separate **arachin** from other proteins like **conarachin**.[11]

The complete amino acid sequence of the 21 kDa subunit was established using the following protocol[7]:

- Isolation: The pure subunit was isolated from the larger **arachin** complex.
- Fragmentation: The polypeptide chain was cleaved into smaller, manageable peptides using specific chemical and enzymatic agents:
 - Cyanogen Bromide (CNBr): Cleaves at the C-terminus of methionine residues.
 - Trypsin: Cleaves at the C-terminus of lysine and arginine residues.
 - N-bromosuccinimide (NBS): Cleaves at the C-terminus of tryptophan residues.
- Peptide Separation: The resulting peptide fragments were separated using a combination of polyacrylamide gel electrophoresis (PAGE), gel filtration, and paper electrophoresis.
- Sequencing: Each purified peptide fragment was sequenced individually using Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide.
- Sequence Assembly: The sequences of the individual fragments were assembled into the complete 176-residue sequence by identifying overlapping peptide regions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the primary sequence determination of the 21 kDa **arachin** subunit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. AN ELECTROPHORETIC INVESTIGATION OF GROUNDNUT PROTEINS: THE STRUCTURE OF ARACHINS A AND B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic processing of the peanut allergen Ara h 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Complete amino acid sequence of arachin subunit of molecular weight 21,000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]
- 10. apresinc.com [apresinc.com]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Primary Structure of Arachin A and Arachin B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170595#primary-sequence-of-arachin-a-and-arachin-b\]](https://www.benchchem.com/product/b1170595#primary-sequence-of-arachin-a-and-arachin-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com